molecular formula C13H17FO3 B14031260 Isopropyl 2-fluoro-3-isopropoxybenzoate

Isopropyl 2-fluoro-3-isopropoxybenzoate

Cat. No.: B14031260
M. Wt: 240.27 g/mol
InChI Key: DOAABQODAXIFQI-UHFFFAOYSA-N
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Description

Isopropyl 2-fluoro-3-isopropoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a fluorine atom at the ortho-position (C2) and an isopropoxy group at the meta-position (C3). The isopropyl ester group at the carboxylate position enhances lipophilicity, while the fluorine and isopropoxy substituents influence electronic and steric properties.

Properties

Molecular Formula

C13H17FO3

Molecular Weight

240.27 g/mol

IUPAC Name

propan-2-yl 2-fluoro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C13H17FO3/c1-8(2)16-11-7-5-6-10(12(11)14)13(15)17-9(3)4/h5-9H,1-4H3

InChI Key

DOAABQODAXIFQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1F)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-fluoro-3-isopropoxybenzoate typically involves the esterification of 2-fluoro-3-isopropoxybenzoic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-fluoro-3-isopropoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Isopropyl 2-fluoro-3-isopropoxybenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Isopropyl 2-fluoro-3-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isopropoxy group play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes critical parameters of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Key Properties
Isopropyl 2-fluoro-3-isopropoxybenzoate (Target) C₁₃H₁₇FO₄ ~256.27 2-F, 3-OiPr, isopropyl ester N/A Fluorine increases stability; isopropoxy adds steric hindrance
Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate C₂₀H₂₁ClO₄ 360.83 4-chlorobenzoyl, phenoxy, isopropyl ester 451.1 ± 45.0 High GI absorption; P-gp substrate; moderate BBB permeability
(S)-Isopropyl nucleotide analog Complex N/A Fluoro, isopropoxy, phosphoramidate N/A Requires stringent safety protocols due to reactivity
2,6-Diisopropylphenyl isopropylether C₁₅H₂₂O 218.33 Diisopropyl, isopropoxy ether N/A Propofol-related compound; steric bulk limits hydrolysis
Key Observations:
  • Electron-Withdrawing Effects : The fluorine substituent in the target compound enhances electrophilicity and stability compared to chlorine in the chlorobenzoyl analog .
  • Steric Hindrance : The isopropoxy group in the target compound may reduce hydrolysis rates relative to smaller alkoxy groups, similar to 2,6-diisopropylphenyl isopropylether .
Target Compound (Inferred):

Synthesis likely involves esterification of 2-fluoro-3-isopropoxybenzoic acid with isopropyl alcohol, using catalysts such as magnetic nano solid superacids (e.g., SO₄²⁻/Fe₃O₄), which achieve >90% yields in analogous reactions .

Comparison with Compound:
  • Catalysts: Magnetic nano solid superacids and sulfonyl chlorides are effective for esterification .
  • Reaction Conditions : Temperatures of 60–80°C and solvents like toluene or THF optimize yield and purity .

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